(S)-Pregabalin methyl ester hydrochloride chemical properties
(S)-Pregabalin methyl ester hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of (S)-Pregabalin Methyl Ester Hydrochloride
This guide provides a comprehensive technical overview of (S)-Pregabalin methyl ester hydrochloride, an important derivative of the well-known pharmaceutical agent (S)-Pregabalin. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, analytical characterization, and stability of this compound, offering field-proven insights and validated protocols.
Introduction and Significance
(S)-Pregabalin, the active pharmaceutical ingredient marketed for neuropathic pain and other neurological conditions, functions by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system.[1] Its methyl ester hydrochloride salt serves primarily as an analytical reference standard and a key intermediate in synthetic processes.[2] The esterification of the carboxylic acid moiety alters the molecule's polarity and reactivity, making a thorough understanding of its distinct chemical properties essential for its effective use in research and development. This guide elucidates these properties, providing a robust framework for its handling, analysis, and application.
Physicochemical and Computational Properties
(S)-Pregabalin methyl ester hydrochloride is a colorless to off-white solid.[3] Its fundamental properties are critical for designing experimental conditions, from dissolution for in-vitro assays to storage protocols that ensure its long-term integrity.
Core Chemical Data
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | methyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride | [4] |
| Synonyms | (S)-Isobutylgaba methyl ester HCl, (S)-Pregabalin methyl ester HCl | [2] |
| CAS Number | 714230-22-5 | [2][3][5] |
| Molecular Formula | C₉H₂₀ClNO₂ | [3][5] |
| Molecular Weight | 209.71 g/mol | [3][5] |
| Appearance | Colorless to off-white solid | [3] |
| Purity | Typically ≥95% (as determined by NMR) | [2][3][5] |
Solubility Profile
The compound exhibits good solubility in various common laboratory solvents, which is a crucial parameter for preparing stock solutions and reaction mixtures.
| Solvent | Solubility | Source(s) |
| DMF | ~30 mg/mL | [2] |
| DMSO | ~30 mg/mL | [2] |
| Ethanol | ~30 mg/mL | [2] |
| PBS (pH 7.2) | ~10 mg/mL | [2] |
Storage and Handling
Proper storage is paramount to prevent degradation. The hydrochloride salt is relatively stable, but the ester functionality warrants caution.
-
Short-term (Solid): Store at 4°C, protected from light.[3][5]
-
Long-term (In Solution): For maximum stability, store solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month), and always protect from light.[3][6]
Computational Chemistry Data
In-silico predictions provide insight into the molecule's behavior in biological systems and chromatographic environments.
| Parameter | Value | Significance | Source(s) |
| TPSA | 52.32 Ų | Topological Polar Surface Area; relates to membrane permeability. | [5] |
| LogP | 1.5923 | Octanol-water partition coefficient; indicates hydrophobicity. | [5] |
| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. | [5] |
| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. | [5] |
| Rotatable Bonds | 5 | Relates to conformational flexibility. | [5] |
Synthesis and Purification
The most direct synthesis of (S)-Pregabalin methyl ester hydrochloride involves the esterification of the parent compound, (S)-Pregabalin. The causality behind the choice of reagents is critical: a strong electrophilic methyl source is required, and the reaction must be conducted under conditions that prevent side reactions and racemization.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of (S)-Pregabalin methyl ester hydrochloride.
Detailed Synthesis Protocol
This protocol is based on the well-established Fischer esterification, adapted for amino acids, using thionyl chloride to generate an acyl chloride intermediate in situ, which then rapidly reacts with methanol.[7]
Objective: To synthesize (S)-Pregabalin methyl ester hydrochloride from (S)-Pregabalin.
Materials:
-
(S)-Pregabalin
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Dry Ice / Acetone Bath
-
Round-bottom flask with magnetic stirrer
-
Drying tube (CaCl₂)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a flame-dried round-bottom flask with a magnetic stir bar and a drying tube.
-
Reagent Preparation: Cool the flask in a dry ice/acetone bath to -78°C.
-
Methanol Addition: Carefully add anhydrous methanol (e.g., 50 mL for 5g of Pregabalin) to the cooled flask.
-
Thionyl Chloride Addition: Add thionyl chloride dropwise to the cold methanol with vigorous stirring. This is a highly exothermic reaction that generates methyl chloride and HCl gas in situ. The slow addition at -78°C is a critical control step to manage the exotherm and prevent unwanted side reactions.
-
Substrate Addition: Once the addition is complete and the solution has re-stabilized at low temperature, add (S)-Pregabalin in one portion.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is (S)-Pregabalin methyl ester hydrochloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield a white crystalline solid.
Analytical Characterization
A multi-technique approach is required for unambiguous identification and purity assessment. Each technique provides orthogonal data, creating a self-validating analytical system.
Analytical Workflow Diagram
Caption: A typical workflow for the analytical characterization of the final product.
Key Analytical Techniques
-
¹H NMR Spectroscopy: This is the primary technique for structural confirmation. The spectrum should be consistent with the expected structure, showing a characteristic singlet around 3.7 ppm for the methyl ester protons (-OCH₃), alongside the multiplets corresponding to the isobutyl and backbone protons of the pregabalin structure. A Certificate of Analysis typically confirms that the spectrum is consistent with the structure.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polar nature of the free amine, derivatization is often required for good chromatographic peak shape. However, the methyl ester itself is more volatile than the parent acid. GC-MS analysis provides both retention time data for purity assessment and a mass spectrum for identity confirmation.[7] The mass spectrum should show a molecular ion peak or characteristic fragmentation pattern corresponding to the free base form (M.W. 173.25).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a robust method for determining purity. While many published methods focus on the parent drug, they can be adapted.[8][9] A C18 or C8 column with a mobile phase of phosphate buffer and acetonitrile is a common starting point.[8] Detection is typically performed at low UV wavelengths (~210-215 nm) as the molecule lacks a strong chromophore.[9][10]
Chemical Stability and Degradation Pathways
The stability of (S)-Pregabalin methyl ester hydrochloride is dictated by the ester linkage, which is susceptible to hydrolysis, and the primary amine, which can undergo oxidation.
Expected Degradation Pathways
Caption: Potential degradation pathways for (S)-Pregabalin methyl ester hydrochloride.
Forced Degradation Protocol
This protocol is essential for developing stability-indicating analytical methods. It intentionally stresses the compound to identify potential degradants.
Objective: To assess the stability of the compound under various stress conditions as per ICH guidelines.[11]
Materials:
-
(S)-Pregabalin methyl ester hydrochloride stock solution (e.g., 1 mg/mL)
-
1N HCl, 1N NaOH, 3% H₂O₂
-
Water bath, UV lamp, oven
Procedure:
-
Sample Preparation: Prepare separate aliquots of the stock solution for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1N NaOH before analysis. The parent compound, (S)-Pregabalin, is known to be highly stable under acidic conditions, but the ester is expected to hydrolyze.[11]
-
Base Hydrolysis: Add an equal volume of 1N NaOH. Keep at room temperature for 30 minutes. Neutralize with 1N HCl before analysis. Significant degradation is expected via ester hydrolysis, mirroring the behavior of the parent drug which degrades in alkaline medium.[11][12]
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 1 hour. Analyze directly. This condition is known to produce several degradation impurities for the parent compound.[12]
-
Thermal Degradation: Heat a solid sample at 105°C for 24 hours. Dissolve in mobile phase for analysis.
-
Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable RP-HPLC method. The goal is to achieve baseline separation between the main peak and all generated degradation products.
Conclusion
(S)-Pregabalin methyl ester hydrochloride is a crucial chemical entity for research related to its parent API. Its properties are defined by the interplay between the (S)-3-(aminomethyl)-5-methylhexanoate structure and its hydrochloride salt form. A comprehensive understanding of its physicochemical properties, a validated synthetic route, robust analytical characterization, and knowledge of its degradation pathways are fundamental to its reliable use. The protocols and data presented in this guide provide the necessary framework for scientists to handle, analyze, and apply this compound with confidence and scientific rigor.
References
-
Pharmaffiliates. Synthesis of Pregabalin. [Link]
- Google Patents. WO2017019791A1 - Synthesis of (s)-pregabalin.
-
Ovid. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. [Link]
-
TSI Journals. Stability indicating HPTLC method for the determination of pregabalin in bulk and pharmaceutical dosage forms. [Link]
-
Agilent. USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. [Link]
-
NIH. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. [Link]
-
Journal of Chemical Health Risks. Analytical Method Development and Validation of Pregabalin by RP- HPLC Method. [Link]
-
ResearchGate. (PDF) Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. [Link]
-
Semantic Scholar. Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method. [Link]
-
U.S. Food & Drug Administration. CHEMISTRY REVIEW(S) - accessdata.fda.gov. [Link]
-
Research Journal of Pharmacy and Technology. Stability Indicating Analytical Method Development and Validation for Simultaneous Estimation of Pregabalin, Mecobalamin and Alpha Lipoic Acid in Bulk as well as in Pharmaceutical Dosage Form by using RP-HPLC. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. (S)-Pregabalin Methyl Ester Hydrochloride Salt [lgcstandards.com]
- 5. chemscene.com [chemscene.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ovid.com [ovid.com]
- 8. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 11. tsijournals.com [tsijournals.com]
- 12. Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method | Semantic Scholar [semanticscholar.org]
